3-(2-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
3-(2-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chlorophenoxy group, a hydroxy group, and a trifluoromethyl group attached to a chromen-4-one core. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorophenol, 7-hydroxy-4H-chromen-4-one, and trifluoromethylating agents.
Formation of Chlorophenoxy Intermediate: 2-chlorophenol is reacted with a suitable base to form the chlorophenoxy intermediate.
Coupling Reaction: The chlorophenoxy intermediate is then coupled with 7-hydroxy-4H-chromen-4-one under specific reaction conditions, such as the presence of a catalyst and appropriate solvents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.
Reduction: The chromen-4-one core can be reduced to form chroman derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of chroman derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biological processes.
Modulating Signaling Pathways: Affecting signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Interacting with Receptors: Binding to specific receptors to elicit biological responses.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenoxy)-7-hydroxy-4H-chromen-4-one: Lacks the trifluoromethyl group.
3-(2-chlorophenoxy)-2-(trifluoromethyl)-4H-chromen-4-one: Lacks the hydroxy group.
7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one: Lacks the chlorophenoxy group.
Uniqueness
The presence of both the chlorophenoxy and trifluoromethyl groups in 3-(2-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one imparts unique chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the chlorophenoxy group contributes to its reactivity and potential for further functionalization.
Properties
IUPAC Name |
3-(2-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF3O4/c17-10-3-1-2-4-11(10)23-14-13(22)9-6-5-8(21)7-12(9)24-15(14)16(18,19)20/h1-7,21H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBFOFMWNXVUDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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